Sarsasapogenin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₇H₃₉D₅O₃ |
|---|---|
Molecular Weight |
421.67 |
Synonyms |
(3β,5β,25S)-Spirostan-3-ol-d5; NSC 1615-d5; Parigenin-d5; Sarsagenin-d5; Yucconin-d5; (25S)-5β-spirostan-3β-ol-d5 |
Origin of Product |
United States |
Steroidal Sapogenins in Natural Product Chemistry: a Research Perspective
Steroidal saponins (B1172615) are a diverse class of metabolites commonly found in plants. uq.edu.au They are composed of a C27 steroidal skeleton, known as the aglycone or sapogenin, linked to one or more sugar chains. uq.edu.au These natural products have garnered significant attention from the research community due to their wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and antitumor properties. uq.edu.aunih.gov
The study of steroidal saponins and their corresponding sapogenins is a crucial aspect of natural product chemistry. uq.edu.au It contributes to the discovery of new therapeutic lead compounds and a better understanding of the medicinal properties of various plants. uq.edu.auresearchgate.net Research in this area involves the isolation and structural elucidation of these compounds, investigation of their biological mechanisms, and the synthesis of novel derivatives with potentially enhanced activities. nih.govresearchgate.net The structural diversity of steroidal sapogenins provides a rich field for chemical and pharmacological exploration. uq.edu.auresearchgate.net
Sarsasapogenin: Structural Features and Research Significance As a Precursor Molecule
Sarsasapogenin (B1680783) is a naturally occurring steroidal sapogenin found in various plants, including those of the Smilax and Asparagus genera. wikipedia.orgcaldic.com It holds historical importance as one of the first sapogenins to be identified and played a pivotal role in the development of the Marker degradation, a process that enabled the large-scale production of steroid hormones from plant-based starting materials. wikipedia.org
Several key structural features distinguish sarsasapogenin and are crucial to its biological activity. rsc.org A notable characteristic is the cis-fused A/B ring system (5β-configuration), which is less common than the trans-fusion found in many other steroids. wikipedia.org It also possesses a spiroketal F-ring and a specific stereochemistry at the C-25 position (25S-configuration). rsc.org These structural motifs have been identified as essential for some of its biological effects. rsc.org
Due to its unique structure and demonstrated bioactivities, sarsasapogenin serves as a significant precursor molecule in academic research. wikipedia.orgbiomolther.org It is used as a starting material for the synthesis of various steroid derivatives. wikipedia.orgbiomolther.org Furthermore, its own pharmacological properties, including neuroprotective and anti-inflammatory effects, make it a subject of ongoing investigation. nih.govresearchgate.net
Role of Deuterium Labeling D5 in Chemical Biology and Biomedical Research
Deuterium (B1214612) labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in chemical biology and biomedical research. clearsynth.com Deuterated compounds, such as sarsasapogenin-d5, are chemically similar to their non-labeled counterparts but possess a greater mass. clearsynth.com This mass difference provides a distinct advantage in various analytical and mechanistic studies.
One of the primary applications of deuterium-labeled compounds is their use as internal standards in quantitative mass spectrometry. acs.org This allows for precise and accurate measurement of the corresponding non-labeled compound in complex biological samples. researchgate.net Deuterium labeling is also instrumental in metabolic studies, enabling researchers to trace the metabolic fate of a drug or bioactive compound within an organism. clearsynth.comresearchgate.net
Furthermore, the replacement of hydrogen with deuterium can alter the rate of chemical reactions in which the carbon-hydrogen bond is broken, a phenomenon known as the kinetic isotope effect. This effect can be harnessed to probe reaction mechanisms and to enhance the metabolic stability of drug molecules, potentially improving their pharmacokinetic profiles. clearsynth.comacs.org
Rationale for Academic Investigation of Sarsasapogenin D5: Mechanistic and Analytical Paradigms
The academic investigation of sarsasapogenin-d5 is driven by its utility in addressing specific mechanistic and analytical questions that are challenging to answer with the non-labeled compound alone. The introduction of five deuterium (B1214612) atoms (d5) provides a stable isotopic signature that facilitates a range of research applications.
In mechanistic studies, this compound can be employed to elucidate the metabolic pathways of sarsasapogenin (B1680783). By tracking the deuterated molecule and its metabolites, researchers can gain insights into how the body processes this compound. clearsynth.com The kinetic isotope effect imparted by the deuterium atoms can also be used to study the mechanisms of enzymes that interact with sarsasapogenin.
From an analytical perspective, this compound serves as an ideal internal standard for the quantification of sarsasapogenin in various biological matrices. acs.org This is crucial for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of sarsasapogenin. clearsynth.com The use of a deuterated standard improves the accuracy and reliability of such analyses, which are fundamental to the development of any potential therapeutic agent. researchgate.net
Advancements in the Synthetic and Biosynthetic Exploration of this compound and its Analogs
The precise introduction of deuterium atoms into complex molecules like sarsasapogenin offers a powerful tool for various scientific investigations, including metabolic studies, reaction mechanism elucidation, and as internal standards for mass spectrometry. This article delves into the specialized research concerning the chemical and biological synthesis of this compound, a deuterated variant of the naturally occurring steroidal sapogenin.
Metabolic Fate and Biotransformation Studies Using Sarsasapogenin D5 As a Tracer
In vitro and In vivo Metabolic Profiling with Deuterium (B1214612) Tracers
The use of deuterium-labeled compounds like Sarsasapogenin-d5 is a cornerstone of modern metabolic research. nih.gov This technique, known as deuterium metabolic imaging (DMI) when applied in vivo, allows for non-invasive study of metabolic pathways. nih.gov By replacing certain hydrogen atoms with their heavier isotope, deuterium, the mass of the molecule is altered without significantly changing its chemical properties. This mass difference is readily detectable by mass spectrometry, enabling researchers to distinguish the administered compound and its subsequent metabolites from endogenous molecules. diva-portal.org This approach is crucial for constructing a comprehensive metabolic profile both in controlled laboratory settings (in vitro) and within living organisms (in vivo). diva-portal.orgnih.gov
Identification of Phase I and Phase II Metabolites Using Labeled Precursors
Metabolism of foreign compounds (xenobiotics) in the body typically occurs in two phases. drughunter.com Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, preparing the molecule for Phase II. drughunter.commdpi.com Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body. drughunter.com
The use of this compound as a labeled precursor is instrumental in identifying these metabolic products. rsc.org For instance, after administering this compound to a research model, samples such as plasma, urine, and feces can be analyzed using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). nih.gov The unique mass signature of the deuterium label allows for the specific detection of all molecules derived from the original compound.
Through this methodology, researchers can identify a range of Phase I and Phase II metabolites. While specific studies on this compound are not widely published, the metabolism of its parent compounds, various saponins (B1172615), provides a likely model. For example, timosaponins are known to be metabolized to sarsasapogenin (B1680783). frontiersin.org It has been reported that after oral administration of timosaponin, glucuronic acid metabolites were found in the urine of rats, suggesting that Phase II metabolic enzymes in the liver react with sarsasapogenin. mdpi.com
Table 1: Potential Phase I and Phase II Metabolites of Sarsasapogenin
| Phase | Reaction Type | Potential Metabolite |
| Phase I | Hydroxylation | Hydroxylated Sarsasapogenin |
| Phase I | Oxidation | Oxidized Sarsasapogenin |
| Phase II | Glucuronidation | Sarsasapogenin-glucuronide |
Elucidation of Biotransformation Pathways and Enzyme Systems Involved
The identification of metabolites is the first step; the next is to understand the enzymatic machinery responsible for these transformations. The liver is a primary site of drug metabolism, and studies often utilize liver microsomes, which are rich in metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. mdpi.com By incubating this compound with liver microsomes, researchers can observe the formation of metabolites in a controlled environment and identify the specific enzymes involved. jfda-online.com
Studies on related compounds suggest that the biotransformation of saponins is complex. For instance, the biotransformation of timosaponin BII, which yields sarsasapogenin, is primarily mediated by gut microbiota rather than liver enzymes. mdpi.com However, once sarsasapogenin is formed, it is likely subject to further metabolism by hepatic enzymes. mdpi.com The use of specific enzyme inhibitors in in vitro assays can help pinpoint which CYP450 isoforms are responsible for the observed metabolic changes.
Gut Microbiota-Mediated Metabolism of this compound
The gut microbiome plays a critical role in the metabolism of many natural products, including saponins. mdpi.commdpi.com The diverse enzymatic capacity of gut bacteria can significantly alter the structure and bioactivity of ingested compounds before they are even absorbed into the bloodstream. nih.govmdpi.com
Isolation and Characterization of Microorganisms Responsible for Bioconversion
Research has shown that gut microbiota can hydrolyze the sugar moieties of saponins, releasing the aglycone, such as sarsasapogenin. mdpi.comnih.gov This deglycosylation is often a crucial step for the absorption and subsequent pharmacological activity of these compounds. frontiersin.org Studies on timosaponin BII have demonstrated that it is metabolized by gut microbiota into timosaponin AI and sarsasapogenin. mdpi.com
To identify the specific microorganisms responsible for these transformations, researchers can incubate this compound with fecal cultures from animal models or humans. By analyzing the changes in the compound and the composition of the microbial community over time, it is possible to correlate specific bacterial species with particular metabolic conversions. Dominant gut bacteria like Bifidobacteria and Lactobacillus are known to possess enzyme systems capable of hydrolyzing glycosidic bonds. mdpi.com
Influence of Gut Microbiome Composition on this compound Metabolism
The composition of the gut microbiome can vary significantly between individuals due to factors like diet, genetics, and health status. nih.govmdpi.com This variability can lead to different metabolic profiles of this compound among individuals. For instance, a microbiome rich in bacteria that efficiently deglycosylate saponins may lead to higher systemic levels of sarsasapogenin. This highlights the importance of considering the gut microbiome as a key factor influencing the efficacy and disposition of sarsasapogenin. frontiersin.orgfrontiersin.orgmdpi.com
Tracing of Cellular Uptake, Distribution, and Elimination in Research Models
The use of this compound allows for detailed investigations into its journey through the body. By tracking the deuterated label, researchers can determine how the compound is absorbed, where it accumulates, and how it is ultimately eliminated. bham.ac.uk
Following administration in research models, tissue and fluid samples can be collected at various time points. Analysis by mass spectrometry can then quantify the concentration of this compound and its metabolites in different organs and compartments. This provides a dynamic picture of the compound's distribution. For example, studies on related compounds have explored their potential to cross the blood-brain barrier and their distribution in various tissues. mdpi.com Understanding the cellular uptake mechanisms is also crucial, and in vitro studies using cell lines can shed light on how sarsasapogenin enters cells. mdpi.com
The elimination of this compound and its metabolites is typically assessed by analyzing urine and feces. nih.gov This information is vital for determining the compound's half-life and clearance rate from the body. The comprehensive data gathered from these tracer studies are essential for a complete understanding of the pharmacokinetics of sarsasapogenin. nih.gov
Quantitative Tissue Distribution Studies using Labeled Sarsasapogenin
Quantitative tissue distribution studies are essential for determining where a compound accumulates in the body and for how long. These studies provide insights into the potential sites of action and can also highlight tissues that may be at risk for toxicity. The use of a labeled tracer like this compound is instrumental in these assessments, enabling precise quantification in various organs and tissues.
A key technique in this area is Quantitative Whole-Body Autoradiography (QWBA). In a hypothetical study using this compound, the labeled compound would be administered to an animal model. At various time points, the animal would be euthanized and flash-frozen. The frozen body is then sectioned into extremely thin slices, which are exposed to a phosphor imaging plate. The radioactivity from the labeled compound creates an image on the plate, providing a detailed visual and quantitative map of the compound's distribution throughout the entire body.
The data generated from such a study would reveal the concentration of this compound and its metabolites in key organs such as the liver, kidneys, brain, adipose tissue, and spleen. This information is critical for understanding its pharmacokinetic profile. For instance, high concentrations in the liver would suggest a significant role for this organ in its metabolism, which aligns with the known biotransformation pathways of steroidal sapogenins. cabidigitallibrary.org
Illustrative Data Table: Hypothetical Tissue Distribution of this compound in Rats
| Tissue | Concentration (ng-equivalents/g) at 1h | Concentration (ng-equivalents/g) at 8h | Concentration (ng-equivalents/g) at 24h |
| Blood | 150 | 50 | 10 |
| Liver | 1200 | 450 | 80 |
| Kidney | 800 | 300 | 60 |
| Brain | 30 | 10 | <5 |
| Adipose Tissue | 250 | 300 | 150 |
| Spleen | 200 | 90 | 25 |
This table is for illustrative purposes only and represents the type of data that would be generated from a quantitative tissue distribution study using this compound.
Assessment of Cellular Permeability and Transport Mechanisms
The ability of a compound to cross cell membranes is a key determinant of its bioavailability and its access to intracellular targets. Cellular permeability studies investigate how a compound moves across biological membranes, whether by passive diffusion, facilitated diffusion, or active transport. byjus.comkhanacademy.org
In vitro models, such as the Caco-2 cell monolayer assay, are commonly used to predict the intestinal absorption of orally administered compounds. acs.org Caco-2 cells are human colon adenocarcinoma cells that differentiate in culture to form a monolayer with characteristics similar to the intestinal epithelium. In a study with this compound, the labeled compound would be added to one side of the Caco-2 monolayer (the apical side, representing the intestinal lumen), and its appearance on the other side (the basolateral side, representing the bloodstream) would be measured over time.
The rate of transport across the monolayer provides an estimate of the compound's permeability. Steroidal saponins and their aglycones have been shown to possess membrane-permeabilizing properties, which can be influenced by their structure, including the number of sugar moieties. mdpi.comuni-heidelberg.de Generally, the aglycone form, like sarsasapogenin, is expected to be more permeable than its larger glycoside precursors. acs.org Studies on other steroidal saponins have indicated that some are substrates for active transport proteins, which can either facilitate their uptake or pump them out of cells (efflux). acs.org Using a labeled compound like this compound would allow for precise quantification of these transport rates and help in identifying the involvement of specific transporters.
Illustrative Data Table: Hypothetical Caco-2 Permeability of this compound
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Direction | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 15.2 | Apical to Basolateral (A-B) | 1.2 |
| This compound | 18.2 | Basolateral to Apical (B-A) | |
| Propranolol (High Permeability Control) | 25.5 | Apical to Basolateral (A-B) | 1.1 |
| Atenolol (Low Permeability Control) | 0.5 | Apical to Basolateral (A-B) | 1.0 |
This table is for illustrative purposes only and represents the type of data that would be generated from a Caco-2 cell permeability assay. An efflux ratio greater than 2 would suggest the involvement of active efflux transporters.
By utilizing this compound as a tracer in these sophisticated analytical methods, researchers can gain a comprehensive understanding of its metabolic journey, from its absorption and distribution to its cellular uptake and eventual elimination. This knowledge is indispensable for the further development and characterization of sarsasapogenin as a potential therapeutic agent.
Preclinical Research Applications and Model Systems Excluding Human Clinical Data
In vitro Cell-Based Assay Systems for Mechanistic Research
In vitro cell-based assays are fundamental tools for dissecting the molecular and cellular mechanisms of a compound. These systems allow for controlled experiments to understand how sarsasapogenin (B1680783) interacts with biological targets and influences cellular behavior.
Use of Mammalian Cell Lines to Investigate Cellular Responses
Mammalian cell lines are indispensable in the initial stages of drug discovery and mechanistic studies. cellculturecompany.comabyntek.com These immortalized cells provide a consistent and reproducible system for assessing the effects of compounds like sarsasapogenin on specific cellular pathways. cellculturecompany.comabyntek.comcrownbio.com
Researchers have employed various mammalian cell lines to explore the biological activities of sarsasapogenin. For instance, studies have utilized cancer cell lines such as HepG2 (human hepatoma), MCF-7 (human breast cancer), HCT116, and Caco-2 (human colorectal cancer) to investigate its anti-cancer properties. mdpi.comresearchgate.netnih.govdovepress.com In these studies, sarsasapogenin was observed to induce apoptosis (programmed cell death) and cell cycle arrest. mdpi.comnih.govdovepress.com
In the context of neuroprotection, the SH-SY5Y human neuroblastoma cell line has been instrumental. mdpi.comresearchgate.net Studies using these cells have shown that sarsasapogenin can protect against neurotoxicity and inhibit the overproduction of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. mdpi.comresearchgate.net Similarly, PC12 cells, derived from a rat adrenal gland tumor, have been used to demonstrate the neuroprotective and anti-amyloidogenic properties of sarsasapogenin. mdpi.com
For investigating its anti-inflammatory effects, the RAW264.7 macrophage cell line is commonly used. researchgate.netnih.govnih.gov Pre-treatment with sarsasapogenin or its derivatives has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in these cells when stimulated with lipopolysaccharide (LPS). mdpi.comresearchgate.netnih.govnih.gov
| Cell Line | Cell Type | Research Area | Key Findings with Sarsasapogenin |
| HepG2 | Human Hepatoma | Cancer | Induces apoptosis and G2/M cell cycle arrest. mdpi.comdovepress.com |
| MCF-7 | Human Breast Cancer | Cancer | A derivative of sarsasapogenin (5n) showed potent cytotoxic activity and induced G2/M phase arrest and apoptosis. nih.gov |
| HCT116 & Caco-2 | Human Colorectal Cancer | Cancer | Repressed cell viability, colony formation, and migration; induced apoptosis. researchgate.net |
| SH-SY5Y | Human Neuroblastoma | Neuroprotection | Inhibited Aβ overproduction in high-glucose conditions; protected against neurotoxicity. mdpi.comresearchgate.net |
| PC12 | Rat Pheochromocytoma | Neuroprotection | Protected against Aβ- and hydrogen peroxide-induced cytotoxicity; inhibited key enzymes in Alzheimer's disease. mdpi.com |
| RAW264.7 | Mouse Macrophage | Inflammation | Inhibited LPS-induced production of NO, TNF-α, and PGE2; suppressed NF-κB and MAPK signaling pathways. researchgate.netnih.govnih.govnih.gov |
| HT-22 | Mouse Hippocampal Neuronal | Neuroprotection | Inhibited Aβ deposition and increased cell survival in high glucose conditions. mdpi.com |
Primary Cell Culture Models for Specific Biological Systems
Primary cell cultures, derived directly from animal tissues, offer a more physiologically relevant model compared to immortalized cell lines. mdpi.com These cells retain many of the characteristics of their tissue of origin, providing valuable insights into the effects of sarsasapogenin in specific biological systems.
Studies have utilized primary astrocytes and neurons to investigate the neurotrophic and nootropic effects of sarsasapogenin and its derivatives. e-century.us For example, a derivative of sarsasapogenin, AA13, was found to increase the viability of primary rat astrocytes. e-century.us Furthermore, conditioned medium from these AA13-treated astrocytes enhanced the survival of primary neurons, suggesting an indirect neuroprotective effect mediated by astrocytes. e-century.us This effect was linked to an increase in the secretion of brain-derived neurotrophic factor (BDNF) from astrocytes. mdpi.come-century.us
In the realm of inflammation research, mouse peritoneal macrophages have been used to corroborate findings from cell line studies. nih.govnih.gov Similar to the results in RAW264.7 cells, sarsasapogenin derivatives inhibited the LPS-induced production of inflammatory molecules in these primary cells. nih.govnih.gov
Co-culture and Organoid Models for Complex Interactions
To better mimic the complex cellular interactions that occur within tissues, researchers are increasingly turning to co-culture and organoid models. frontiersin.orgnih.govbiorxiv.org These three-dimensional (3D) systems provide a more accurate representation of the in vivo environment compared to traditional 2D cell cultures. frontiersin.orgnih.gov
While specific studies detailing the use of sarsasapogenin in co-culture or organoid models are still emerging, the existing research on its effects in primary cell cultures lays the groundwork for such advanced models. For instance, the observed interplay between astrocytes and neurons in response to sarsasapogenin derivatives could be further explored in a 3D brain organoid model. e-century.us This would allow for a more detailed investigation of how sarsasapogenin modulates the neuro-glial microenvironment. Similarly, co-culturing immune cells with cancer organoids could provide deeper insights into the immuno-modulatory effects of sarsasapogenin in the tumor microenvironment. nih.gov
In vivo Animal Models for Pathophysiological Research (Excluding Clinical Trials)
Animal models are crucial for evaluating the physiological and behavioral effects of a compound in a whole-organism context. neurodegenerationresearch.eu These models allow for the study of complex diseases and the assessment of a compound's potential therapeutic efficacy before any consideration for human trials.
Neurodegenerative Disease Models (e.g., Alzheimer's Disease Models, Memory Impairment Models)
Sarsasapogenin has been extensively studied in various animal models of neurodegenerative diseases, particularly those mimicking Alzheimer's disease and age-related memory impairment. e-century.ussci-hub.seresearchgate.net
In models of Alzheimer's disease, sarsasapogenin has demonstrated multiple beneficial effects. In streptozotocin-induced diabetic rats, which exhibit Alzheimer's-like pathology, oral administration of sarsasapogenin improved learning and memory, reduced the loss of neurons in the hippocampus, and suppressed the overproduction of Aβ and the hyperphosphorylation of tau protein. mdpi.comresearchgate.net Another study using mice injected with Aβ to induce memory deficits found that a sarsasapogenin derivative could reduce these deficits. mdpi.com
Models of memory impairment, such as those induced by scopolamine (B1681570) or in aged rats, have also been used to evaluate the nootropic effects of sarsasapogenin. e-century.ussci-hub.se In scopolamine-treated mice, a sarsasapogenin derivative improved spatial memory. e-century.us In aged rats and other neurodegeneration models, sarsasapogenin was found to improve learning and memory by increasing the density of muscarinic acetylcholine (B1216132) receptors in the brain. sci-hub.se
| Animal Model | Disease/Condition | Key Findings with Sarsasapogenin |
| Streptozotocin-induced diabetic rats | Alzheimer's-like pathology, Memory impairment | Improved learning and memory, reduced neuronal loss, suppressed Aβ overproduction and tau hyperphosphorylation. mdpi.comresearchgate.netsci-hub.se |
| Aβ-injected mice | Alzheimer's Disease | A derivative reduced memory deficits. mdpi.com |
| Scopolamine-treated mice | Memory impairment | A derivative improved spatial memory. e-century.us |
| Aged rats | Age-related memory impairment | Improved learning and memory by increasing muscarinic acetylcholine receptor density. sci-hub.se |
| Olfactory bulbectomized mice | Depression-like behavior | Recovered sucrose (B13894) preference deficit, indicating antidepressant-like effects. mdpi.com |
Inflammatory Disease Models (e.g., Acute and Chronic Inflammation Models)
The anti-inflammatory properties of sarsasapogenin have been investigated in several in vivo models of inflammation. mdpi.comnih.govnih.gov
In a model of acute inflammation induced by LPS in mice, pretreatment with sarsasapogenin ameliorated the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the plasma. mdpi.comnih.gov It also reduced the inflammatory status of adipose tissue by inhibiting key inflammatory signaling pathways like IKK/NF-κB and JNK. mdpi.comnih.govnih.gov Another model of acute inflammation involves inducing ear edema in mice using dimethylbenzene; a derivative of sarsasapogenin was shown to significantly relieve this edema. researchgate.netnih.govnih.gov
For chronic inflammation, a mouse model of colitis induced by trinitrobenzene sulfonic acid (TNBS) has been utilized. mdpi.comnih.gov In this model, oral administration of sarsasapogenin attenuated colon shortening and reduced the levels of pro-inflammatory cytokines, while increasing the anti-inflammatory cytokine IL-10. mdpi.comnih.gov These findings suggest that sarsasapogenin may have therapeutic potential for inflammatory bowel disease. nih.gov
Metabolic Disorder Models (e.g., Diabetic Models)
Sarsasapogenin has been investigated for its potential therapeutic effects in animal models of metabolic disorders, particularly those related to diabetes and its complications. nih.govresearchgate.netnih.gov In such studies, Sarsasapogenin-d5 is essential for precise quantification.
Research in streptozotocin-induced diabetic rat models has shown that sarsasapogenin may alleviate certain diabetes-associated complications. nih.govnih.gov One study focused on its effects on diabetic nephropathy, a serious kidney-related complication of diabetes. nih.gov Chronic administration of sarsasapogenin to diabetic rats resulted in significant improvements in renal function. nih.gov Key findings included a reduction in albuminuria, kidney weight index, and serum uric acid. nih.gov Furthermore, morphological improvements in the kidney, such as reduced extracellular matrix expansion, were observed. nih.gov
Mechanistically, the protective effects in these diabetic models have been linked to the inhibition of the NLRP3 inflammasome and the interaction between advanced glycation endproducts (AGEs) and their receptors (RAGE). nih.gov Another study noted that in diabetic rats, sarsasapogenin treatment helped to block the NLRP1 inflammasome in the hippocampus and cerebral cortex. nih.gov In these experimental settings, this compound would be used alongside the non-labeled compound to ensure accurate measurement of its concentration in tissue and plasma samples via mass spectrometry.
Table 1: Research Findings in a Diabetic Nephropathy Rat Model
| Parameter Measured | Observation in Diabetic Rats | Effect of Sarsasapogenin Treatment |
|---|---|---|
| Albuminuria | Increased | Significantly decreased nih.gov |
| Kidney Weight Index | Increased | Significantly decreased nih.gov |
| Serum Uric Acid | Increased | Significantly decreased nih.gov |
| Extracellular Matrix Accumulation | Increased | Significantly decreased nih.gov |
| NLRP3 Inflammasome Levels | Increased | Decreased nih.gov |
| AGEs-RAGE Levels | Increased | Decreased nih.gov |
Spinal Cord Injury Models for Functional Recovery Studies
The neuroprotective properties of sarsasapogenin have been explored in the context of spinal cord injury (SCI). researchgate.netnih.gov Traumatic damage to the spinal cord can lead to severe and permanent impairment of motor, sensory, and autonomic functions. nih.govshepherd.org Preclinical research using rat models of SCI has demonstrated that sarsasapogenin can promote functional recovery. researchgate.netnih.gov
In these studies, the therapeutic effects are attributed to the compound's ability to modulate the immune microenvironment at the site of injury. researchgate.netnih.gov The mechanism of action involves the inhibition of the MAPK/NF-kB signaling pathway, which plays a key role in the inflammatory response following SCI. researchgate.net By regulating this pathway, sarsasapogenin helps to control inflammation and create a more favorable environment for tissue repair and functional recovery. researchgate.net The use of this compound in these models is critical for pharmacokinetic analysis, helping researchers to correlate tissue concentration with the observed therapeutic outcomes.
Table 2: Key Findings in a Spinal Cord Injury Rat Model
| Study Focus | Key Finding | Implicated Mechanism |
|---|---|---|
| Functional Recovery | Sarsasapogenin improved motor function recovery after SCI. nih.gov | Modulation of the immune microenvironment. researchgate.net |
| Molecular Targets | TNF, RELA, JUN, MAPK14, and MAPK8 were identified as key targets. researchgate.netnih.gov | Inhibition of MAPK/NF-kB signaling pathway. researchgate.net |
| Cellular Regulation | Regulates inflammatory response in microglia. researchgate.net | Suppression of pro-inflammatory signaling pathways. researchgate.net |
Systems Biology Approaches in Preclinical Animal Studies
To better understand the complex interactions of sarsasapogenin within a biological system, researchers have employed systems biology approaches, such as network pharmacology. researchgate.netnih.gov This method integrates computational analysis with experimental data to identify the multiple targets and pathways through which a compound exerts its effects.
In the context of spinal cord injury research, network pharmacology was used to predict the key molecular targets of sarsasapogenin, including TNF, RELA, and various MAP kinases. researchgate.netnih.gov This analysis suggested that the compound's efficacy stems from its influence on inflammation-related signaling, such as the TNF and Toll-like receptor pathways. nih.gov These computational predictions were then validated through in vivo and in vitro experiments, confirming the compound's role in modulating the immune microenvironment via the MAPK/NF-kB pathway. researchgate.net This integrated approach provides a comprehensive view of the compound's mechanism of action, moving beyond a single-target-single-drug paradigm. The use of this compound is instrumental in the experimental validation phase, providing precise quantitative data for pharmacokinetic and pharmacodynamic modeling within this systems approach.
Advanced Imaging Techniques for Labeled Compound Tracking in Research Models
Visualizing the distribution of a compound within an organism is crucial for understanding its efficacy and potential sites of action. Advanced imaging techniques are used to track labeled versions of sarsasapogenin, including its deuterated and radiolabeled forms.
Autoradiography for Tissue Distribution of Labeled Sarsasapogenin
Autoradiography is a powerful imaging technique used to visualize the distribution of a radiolabeled substance within tissue sections. ontosight.ainih.gov The method involves administering a compound labeled with a radioactive isotope (e.g., tritium (B154650) ³H or carbon-¹⁴C) to an animal model. ontosight.ai After a specific time, tissues are collected, sectioned, and placed in contact with a radiation-sensitive film or detector. nih.gov The resulting image, or autoradiogram, reveals the precise locations where the compound has accumulated. nih.govqps.com
While direct autoradiography studies using radiolabeled sarsasapogenin are not widely published, related studies demonstrate the technique's utility. For instance, autoradiography with the radioligand ³H-pirenzipine was used to show that sarsasapogenin treatment could reverse the age-related decline in M1 muscarinic acetylcholine receptor density in the cortex and hippocampus of aged rats. mdpi.comsci-hub.se This indicates an indirect effect of the compound on specific brain regions. A similar study with a radiolabeled version of sarsasapogenin could provide definitive, high-resolution images of its accumulation in target tissues like the brain, kidney, or spinal cord, offering valuable insights into its biodistribution. qps.com
Mass Spectrometry Imaging for Spatial Localization of this compound and Metabolites
Mass Spectrometry Imaging (MSI) is a label-free technique that maps the spatial distribution of molecules directly from the surface of a tissue slice. utexas.edushu.ac.uk This technology combines the chemical specificity of a mass spectrometer with the spatial information of microscopy, creating a molecular map of the tissue. youtube.com
MSI is particularly well-suited for tracking this compound and its metabolites. Because it does not require radioactive labeling, it can directly detect the deuterated compound based on its unique mass-to-charge ratio. This allows researchers to distinguish the administered this compound from any endogenous, non-deuterated sarsasapogenin. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can be used to scan a tissue section point-by-point, generating a mass spectrum at each pixel. utexas.edu This data is then used to construct an image showing the intensity and location of this compound and any of its metabolic byproducts. This provides an unparalleled level of detail on how the compound is distributed and metabolized within specific anatomical structures of a research model. frontiersin.org
Future Research Directions and Opportunities for Sarsasapogenin D5 Studies
Unexplored Biological Activities and Mechanistic Pathways
While the parent compound, sarsasapogenin (B1680783), has been investigated for a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, the full biological spectrum of Sarsasapogenin-d5 remains largely uncharted territory. researchgate.netnih.gov Future research should be directed towards a comprehensive screening of its biological activities. The inherent stability of the C-D bond compared to the C-H bond could potentially alter its metabolic fate and pharmacokinetic profile, which may, in turn, influence its biological efficacy and lead to the discovery of novel therapeutic applications.
Key areas for investigation include:
Neuroinflammation and Neurodegeneration: Given the neuroprotective properties of sarsasapogenin, exploring the effects of this compound on microglia activation, cytokine production, and neuronal survival in models of diseases like Alzheimer's and Parkinson's is a logical next step. researchgate.netcaldic.com The deuterated form could offer a more stable probe to trace the compound's interaction with neural pathways.
Metabolic Disorders: The anti-diabetic potential of sarsasapogenin warrants a thorough investigation into how this compound influences glucose metabolism, insulin (B600854) signaling, and adipocyte function. nih.govmdpi.com
Oncology: The anti-tumor effects of sarsasapogenin could be further explored with its deuterated counterpart. nih.gov Studies could focus on its impact on cancer cell proliferation, apoptosis, and angiogenesis in various cancer models.
Mechanistic studies are crucial to understanding how this compound exerts its effects. Research should aim to identify its molecular targets and signaling pathways. Techniques such as cellular thermal shift assays (CETSA) and affinity chromatography using this compound as a bait molecule could be employed to pull down and identify its binding partners.
Integration with Multi-Omics Technologies (Proteomics, Transcriptomics, Metabolomics)
The advent of multi-omics technologies provides a powerful platform to unravel the complex biological effects of this compound on a systemic level. nih.govfrontlinegenomics.com By integrating data from proteomics, transcriptomics, and metabolomics, researchers can obtain a holistic view of the cellular and physiological changes induced by the compound.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications in response to this compound treatment. frontlinegenomics.com This can help in pinpointing the specific proteins and pathways that are modulated by the compound.
Transcriptomics: RNA sequencing can reveal the global changes in gene expression, providing insights into the transcriptional regulatory networks affected by this compound. frontlinegenomics.com
Metabolomics: By analyzing the changes in the metabolome, researchers can understand how this compound influences metabolic pathways and identify key metabolic biomarkers of its activity. frontlinegenomics.com
The integration of these "omics" datasets can facilitate the construction of comprehensive network models, illustrating the interconnectedness of genes, proteins, and metabolites in response to this compound. biorxiv.org This systems-level understanding is invaluable for identifying novel biomarkers of efficacy and for predicting potential off-target effects.
Development of Novel Deuterated Probes for Specific Biological Interactions
The deuterium (B1214612) atoms in this compound make it an excellent scaffold for the development of more sophisticated molecular probes. By strategically placing deuterium labels at different positions within the molecule, researchers can create a library of probes to investigate specific biological interactions with greater precision.
For instance, site-specific deuteration could be used to:
Study Enzyme-Substrate Interactions: By deuterating the positions involved in enzymatic reactions, it is possible to study the kinetic isotope effect and gain insights into the reaction mechanisms of enzymes that metabolize sarsasapogenin.
Enhance Spectroscopic Analysis: Deuterium labeling can be advantageous in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, simplifying complex spectra and aiding in the structural elucidation of sarsasapogenin-protein complexes. fbise.edu.pk
Furthermore, this compound can be functionalized with reporter groups such as fluorescent tags or biotin (B1667282) to create versatile probes for imaging and affinity-based studies, enabling the visualization of its subcellular localization and the identification of its interacting partners within a cellular context.
Advanced Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry and molecular modeling offer powerful tools to complement experimental studies and provide a deeper understanding of the structure-activity relationships of this compound at the atomic level. icgm.frlu.sekit.edu
Future computational studies could focus on:
Molecular Docking and Dynamics Simulations: These simulations can predict the binding modes of this compound to its potential protein targets and assess the stability of the resulting complexes. scispace.com This can help in prioritizing targets for experimental validation and in understanding the molecular basis of its biological activity.
Quantum Mechanical Calculations: These calculations can be used to investigate the electronic properties of this compound and how deuteration affects its reactivity and interaction with its biological targets.
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of deuterated and non-deuterated sarsasapogenin analogs, researchers can establish robust SAR models. mdpi.comrsc.org These models can guide the rational design of new derivatives with improved potency and selectivity.
The synergy between computational and experimental approaches will be instrumental in accelerating the discovery and development of novel therapeutic agents based on the sarsasapogenin scaffold.
Applications in Advanced Analytical Reference Standards and Quality Control Research
The stability and distinct mass of this compound make it an ideal internal standard for quantitative analytical methods, particularly in mass spectrometry-based assays. lgcstandards.com Its use can significantly improve the accuracy and precision of quantifying sarsasapogenin and its metabolites in complex biological matrices such as plasma, urine, and tissue extracts.
Future research in this area should focus on:
Development of Validated Bioanalytical Methods: Establishing and validating robust liquid chromatography-mass spectrometry (LC-MS) methods using this compound as an internal standard is crucial for pharmacokinetic and metabolism studies of sarsasapogenin.
Application in Pharmacokinetic Studies: Employing these validated methods to accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of sarsasapogenin in preclinical and potentially clinical settings.
Quality Control of Herbal Medicines: Given that sarsasapogenin is a constituent of various medicinal plants, this compound can serve as a certified reference material for the quality control and standardization of herbal extracts and formulations containing sarsasapogenin. cymitquimica.comcerilliant.comresearchgate.netsupelco.com.tw This ensures the consistency and reliability of these products.
The availability of high-quality, well-characterized this compound as a reference standard is fundamental for ensuring the reproducibility and comparability of research findings across different laboratories. au.dkepa.gov
Q & A
Q. How can interdisciplinary teams optimize this compound research workflows?
- Methodological Answer : Establish clear data-sharing protocols (e.g., cloud-based LIMS systems) and regular cross-disciplinary meetings. Assign roles based on expertise: synthetic chemists (compound characterization), pharmacologists (in vivo models), and bioinformaticians (multi-omics integration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
